alpha-1-Cyclohexen-1-yl-alpha-phenyl-1-piperidinebutyramide
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Overview
Description
Preparation Methods
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene . The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid may yield corresponding sulfoxides or sulfones .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or bacterial growth .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of 3-chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical and biological studies .
Properties
CAS No. |
102443-31-2 |
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Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-2-phenyl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C21H30N2O/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23/h1,4-5,10-12H,2-3,6-9,13-17H2,(H2,22,24) |
InChI Key |
DYFVHGLQTFSGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CCCCC2)(C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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